![molecular formula C18H18Cl2N2O2S B5151052 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor, which means it has the ability to inhibit the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP). This property of DAPT has led to its investigation as a potential treatment for Alzheimer's disease. In addition, DAPT has also been studied for its potential use in cancer therapy, due to its ability to inhibit Notch signaling pathways.
作用機序
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. In addition, this compound also inhibits Notch signaling pathways, which are involved in cell proliferation, differentiation, and survival. By inhibiting gamma-secretase activity and Notch signaling pathways, this compound has the potential to slow the progression of Alzheimer's disease and improve cancer outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of gamma-secretase activity, inhibition of Notch signaling pathways, and reduction of beta-amyloid peptide production. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments, including its ability to inhibit gamma-secretase activity and Notch signaling pathways, its anti-inflammatory and antioxidant properties, and its potential therapeutic applications in Alzheimer's disease and cancer. However, this compound also has some limitations, including its high reactivity and the need for careful handling during synthesis and experimentation.
将来の方向性
There are several future directions for research on 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, including further investigation of its mechanisms of action, optimization of synthesis methods, and exploration of its potential therapeutic applications in other diseases. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for the development of more selective gamma-secretase inhibitors, which may have fewer side effects than this compound.
合成法
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with thiourea and 3,4-dichloroaniline in the presence of a base. Other methods include the reaction of 4-butoxybenzoyl isothiocyanate with 3,4-dichloroaniline in the presence of a base, or the reaction of 4-butoxybenzoyl chloride with ammonium thiocyanate and 3,4-dichloroaniline in the presence of a base. The synthesis of this compound requires careful handling, as it is a highly reactive compound.
科学的研究の応用
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in Alzheimer's disease and cancer. In Alzheimer's disease, this compound has been shown to inhibit the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP) into beta-amyloid peptides. Beta-amyloid peptides are believed to play a key role in the development of Alzheimer's disease, as they can accumulate in the brain and form plaques, which can lead to neuronal damage and cognitive decline. By inhibiting gamma-secretase activity, this compound has the potential to reduce the production of beta-amyloid peptides and slow the progression of Alzheimer's disease.
In cancer therapy, this compound has been studied for its ability to inhibit Notch signaling pathways, which are involved in cell proliferation, differentiation, and survival. Notch signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. By inhibiting Notch signaling pathways, this compound has the potential to slow or halt tumor growth and improve cancer outcomes.
特性
IUPAC Name |
4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-10-24-14-7-4-12(5-8-14)17(23)22-18(25)21-13-6-9-15(19)16(20)11-13/h4-9,11H,2-3,10H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGLCMCATVJTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
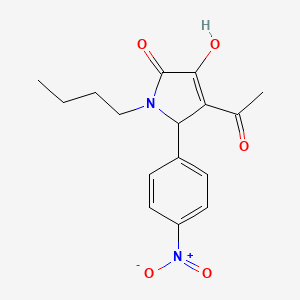
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
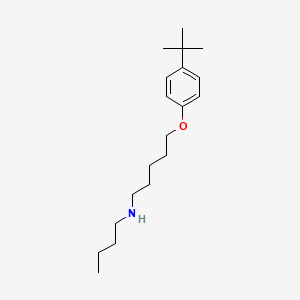
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
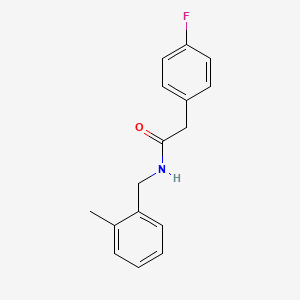
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
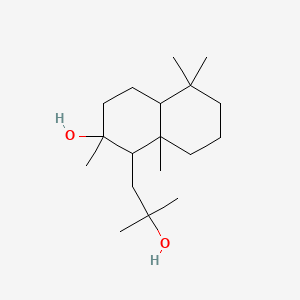

![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
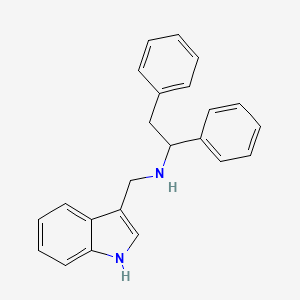
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
